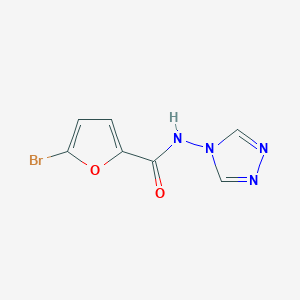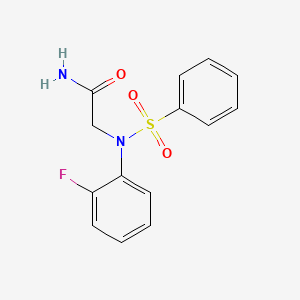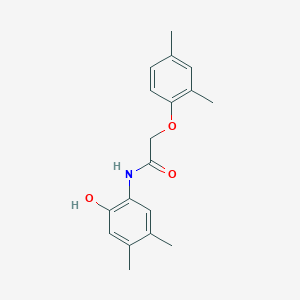
N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMG is a derivative of glycine, an amino acid that plays an essential role in protein synthesis. DMG has been found to exhibit several biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
DMG's mechanism of action is not fully understood. However, it is believed to act through several pathways, including the modulation of gene expression, the inhibition of oxidative stress, and the modulation of immune function. DMG has been found to increase the levels of glutathione, a potent antioxidant, and reduce the levels of inflammatory cytokines.
Biochemical and Physiological Effects
DMG has been found to exhibit several biochemical and physiological effects. It has been shown to improve energy metabolism, enhance immune function, and reduce oxidative stress. DMG has also been found to improve cognitive function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMG has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using standard biochemical and physiological assays. However, DMG also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for DMG research. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. DMG's ability to reduce oxidative stress and improve energy metabolism makes it a promising candidate for drug development in these areas. Another area of interest is its potential applications in cancer therapy. DMG has been found to exhibit anti-tumor properties, and further research is needed to explore its potential in this area. Finally, further research is needed to elucidate DMG's mechanism of action and to identify potential drug targets.
Métodos De Síntesis
DMG can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with glycine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
DMG has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and immunomodulatory properties. DMG has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. It has also been found to reduce inflammation and improve insulin sensitivity in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-17-9-5-4-8(6-10(9)18-2)13(7-11(12)14)19(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISCKERSDDIRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6167382 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)
![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)
![8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)

![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)

![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)



